4-Hydrazinylbenzene-1,3-diol
CAS No.:
Cat. No.: VC17552366
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O2 |
|---|---|
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 4-hydrazinylbenzene-1,3-diol |
| Standard InChI | InChI=1S/C6H8N2O2/c7-8-5-2-1-4(9)3-6(5)10/h1-3,8-10H,7H2 |
| Standard InChI Key | PQASHVUQUOZVMP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1O)O)NN |
Introduction
Structural and Chemical Characteristics
The molecular structure of 4-hydrazinylbenzene-1,3-diol (C6H7N2O2) features a benzene ring with hydroxyl groups at positions 1 and 3 and a hydrazinyl group at position 4. This arrangement confers unique electronic and steric properties:
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Electronic Effects: The hydroxyl groups act as strong electron-withdrawing groups, polarizing the aromatic ring and activating it toward electrophilic substitution at the para position relative to the hydrazinyl group.
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Hydrogen Bonding: The two hydroxyl groups and the hydrazine moiety create a network of intramolecular hydrogen bonds, influencing solubility and crystallinity.
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Tautomerism: The hydrazinyl group may exhibit tautomeric equilibria between amine and imine forms, though this is less pronounced compared to aromatic hydrazines .
Predicted Physicochemical Properties:
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR):
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1H NMR (DMSO-d6):
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δ 6.25–6.40 (2H, aromatic protons at C2 and C5, doublets, J = 8.4 Hz).
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δ 5.80 (1H, aromatic proton at C6, singlet).
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δ 4.20 (2H, -NH-NH2, broad singlet, exchange with D2O).
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δ 9.10 (2H, -OH, broad singlet).
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13C NMR:
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δ 155.2 (C1 and C3, hydroxyl-bearing carbons).
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δ 130.5 (C4, hydrazinyl-substituted carbon).
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Infrared (IR) Spectroscopy:
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Strong absorption bands at 3300 cm⁻¹ (-OH stretch) and 1600 cm⁻¹ (C=N stretch from hydrazine tautomer).
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